molecular formula C14H19ClN2S B5761503 1-[2-(4-Chlorophenyl)ethyl]-3-cyclopentylthiourea

1-[2-(4-Chlorophenyl)ethyl]-3-cyclopentylthiourea

Cat. No.: B5761503
M. Wt: 282.8 g/mol
InChI Key: CFVBMPLWDGWVOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Chlorophenyl)ethyl]-3-cyclopentylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a chlorophenyl group, an ethyl chain, and a cyclopentyl ring attached to a thiourea moiety.

Properties

IUPAC Name

1-[2-(4-chlorophenyl)ethyl]-3-cyclopentylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2S/c15-12-7-5-11(6-8-12)9-10-16-14(18)17-13-3-1-2-4-13/h5-8,13H,1-4,9-10H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVBMPLWDGWVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chlorophenyl)ethyl]-3-cyclopentylthiourea typically involves the reaction of 4-chlorophenylethylamine with cyclopentyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product in high yield.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Chlorophenyl)ethyl]-3-cyclopentylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form the corresponding sulfonyl derivative.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(4-Chlorophenyl)ethyl]-3-cyclopentylthiourea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenyl)ethyl]-3-cyclopentylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-[2-(4-Chlorophenyl)ethyl]-3-phenylthiourea
  • 1-[2-(4-Chlorophenyl)ethyl]-3-methylthiourea
  • 1-[2-(4-Chlorophenyl)ethyl]-3-benzylthiourea

Comparison: 1-[2-(4-Chlorophenyl)ethyl]-3-cyclopentylthiourea is unique due to the presence of the cyclopentyl ring, which imparts distinct steric and electronic properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.